(5-Bromo-2-methylphenyl)hydrazine hydrochloride
Overview
Description
(5-Bromo-2-methylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C7H10BrClN2. It is a derivative of hydrazine, where the hydrazine group is attached to a brominated and methylated benzene ring. This compound is often used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Target of Action
Hydrazine derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Hydrazine compounds are known to undergo reactions with carbonyl compounds to form hydrazones, a process that is essentially irreversible as the adduct dehydrates . This reaction could potentially interfere with the normal functioning of biological molecules.
Biochemical Pathways
Hydrazine compounds are known to be involved in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
The compound is a solid at room temperature, suggesting that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
Based on the known reactivity of hydrazine compounds, it can be speculated that the compound may interfere with the normal functioning of biological molecules, potentially leading to various cellular effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of (5-Bromo-2-methylphenyl)hydrazine hydrochloride. The compound is stable at room temperature , suggesting that it may be relatively stable under physiological conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methylphenyl)hydrazine hydrochloride typically involves the reaction of 5-bromo-2-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the aldehyde to the hydrazine derivative. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified using industrial crystallization techniques and is often subjected to quality control measures to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-methylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-methylphenyl)hydrazine
- (5-Bromo-2-methylphenyl)hydrazine sulfate
- (5-Bromo-2-methylphenyl)hydrazine phosphate
Uniqueness
(5-Bromo-2-methylphenyl)hydrazine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties. The presence of both bromine and methyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
(5-bromo-2-methylphenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCDKQYITVUEBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624260 | |
Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214915-80-7 | |
Record name | (5-Bromo-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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